Piscidic acid

概要

説明

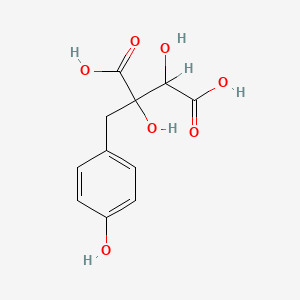

Piscidic acid, also known as (4-hydroxybenzyl)tartaric acid, is a hydroxycinnamic acid ester. It is a naturally occurring compound found in various plant species, particularly in the prickly pear (Opuntia ficus-indica). This compound is known for its antioxidant properties and has been studied for its potential health benefits.

準備方法

Synthetic Routes and Reaction Conditions: Piscidic acid can be synthesized through the esterification of hydroxycinnamic acid with tartaric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, this compound can be extracted from plant sources such as the prickly pear. The extraction process involves macerating the plant material in a solvent such as ethanol or methanol, followed by filtration and concentration of the extract. The crude extract is then subjected to purification processes such as liquid-liquid extraction, chromatography, and crystallization to isolate this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reduction of this compound can yield hydroxycinnamic acid derivatives.

Substitution: Substitution reactions involving this compound can occur at the hydroxyl group, leading to the formation of various esters and ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents such as acyl chlorides and alkyl halides are used for esterification and etherification reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxycinnamic acid derivatives.

Substitution: Various esters and ethers of this compound.

科学的研究の応用

Agricultural Applications

Nutrient Solubilization

One of the most significant applications of piscidic acid is its ability to enhance phosphorus availability in soils, particularly in iron-rich Alfisols. Research indicates that this compound secreted by pigeon pea roots can effectively solubilize iron-bound phosphorus (Fe-P), which is often inaccessible to plants. This mechanism allows pigeon pea to thrive in low-phosphorus soils, demonstrating superior growth compared to other crops like sorghum and chickpea under similar conditions .

- Mechanism of Action : this compound chelates iron ions (Fe³⁺), facilitating the release of phosphorus from Fe-P complexes. This process is crucial for crops growing in acidic soils where phosphorus is typically locked up by iron .

- Experimental Evidence : In controlled studies, root exudates containing this compound were shown to have a significantly higher capacity for solubilizing Fe-P compared to other organic acids .

Nutritional Applications

Functional Food Development

This compound has been identified as a bioactive compound with potential health benefits, particularly in the context of hypercholesterolemia. Studies have demonstrated that this compound can inhibit cholesterol absorption in vitro, making it a candidate for inclusion in functional foods aimed at managing cholesterol levels .

- Bioactivity : The compound exhibits antioxidant properties and has been shown to reduce cholesterol permeation through cellular membranes. Its efficacy as an enzyme inhibitor was highlighted in a study where it demonstrated an IC50 value of 149.6 μg/mL, indicating its potential role in cholesterol management .

- Food Enrichment : Research suggests that incorporating this compound-rich ingredients from plants like Opuntia ficus-indica (prickly pear) into commonly consumed foods such as bread and pasta could enhance their nutritional profiles .

Pharmaceutical Applications

Therapeutic Potential

The pharmacological properties of this compound extend beyond its nutritional benefits. Its ability to interact with various biological targets makes it a promising candidate for drug development.

- Cholesterol Management : As mentioned previously, this compound's role in inhibiting cholesterol absorption positions it as a potential therapeutic agent for cardiovascular health .

- Antioxidant Activity : The antioxidant capacity of this compound contributes to its protective effects against oxidative stress-related diseases. It has been shown to scavenge free radicals effectively, which is crucial for preventing cellular damage .

Case Studies and Research Findings

作用機序

Piscidic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets of this compound include various enzymes and signaling pathways involved in oxidative stress and inflammation. By modulating these pathways, this compound helps in maintaining cellular homeostasis and preventing damage caused by oxidative stress.

類似化合物との比較

Piscidic acid is structurally similar to other hydroxycinnamic acid esters such as fukinolic acid and cimicifugic acids. it is unique in its specific hydroxyl and benzyl substitutions, which contribute to its distinct antioxidant properties. Similar compounds include:

Fukinolic acid: Another hydroxycinnamic acid ester with similar antioxidant properties.

Cimicifugic acids: A group of hydroxycinnamic acid esters with varying biological activities.

Eucomic acid: A related compound with similar antioxidant activity.

This compound stands out due to its specific structural features and its presence in the prickly pear, making it a valuable compound for various scientific and industrial applications.

生物活性

Piscidic acid, a unique compound primarily found in certain succulent plants and cacti, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and potential therapeutic properties, supported by recent research findings and case studies.

Chemical Structure and Sources

This compound (C₉H₁₀O₃) is a phenolic compound that has been isolated from various sources, including the cactus species Opuntia ficus-indica and Cimicifuga species. Its structure features a distinctive arrangement that contributes to its biological properties.

Antioxidant Activity

Antioxidant Properties

this compound exhibits significant antioxidant activity, which has been evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ORAC (Oxygen Radical Absorbance Capacity), and FRAP (Ferric Reducing Antioxidant Power). Research indicates that this compound can effectively scavenge free radicals and chelate metal ions, particularly iron, thereby reducing oxidative stress in biological systems .

Research Findings

A study demonstrated that this compound showed a 12-fold increase in concentration after incubation with gut microbiota, suggesting enhanced bioavailability and potential health benefits when consumed . Additionally, this compound's antioxidant capacity was found to be stable during storage conditions, indicating its utility in food preservation .

Antimicrobial Activity

In Vitro Studies

this compound has been shown to possess antimicrobial properties against various pathogens. In vitro studies revealed that extracts containing this compound selectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus. This activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Case Study: Opuntia Extracts

Extracts from Opuntia cladodes demonstrated remarkable antioxidant and antimicrobial activities. The presence of this compound in these extracts was linked to their efficacy against pathogenic bacteria, highlighting the potential of this compound as a natural preservative or therapeutic agent .

Potential Therapeutic Applications

Anti-Inflammatory Effects

this compound is also being investigated for its anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .

Estrogenic Activity

Research has indicated that this compound esters exhibit estrogen-like activity in vitro. This property could have implications for hormonal therapies, particularly in managing menopausal symptoms or hormone-related disorders .

Bioaccessibility and Metabolism

The bioaccessibility of this compound can be significantly enhanced through processing techniques such as high-pressure processing (HPP). A study reported that HPP treatment increased the bioaccessibility of this compound by up to 179% compared to untreated samples. This finding underscores the importance of food processing methods in maximizing the health benefits of bioactive compounds .

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antioxidant | Strong scavenging activity; stable during storage; increases with gut microbiota metabolism. |

| Antimicrobial | Effective against Gram-positive bacteria; potential use in food preservation. |

| Anti-inflammatory | Modulates inflammatory pathways; potential therapeutic applications. |

| Estrogen-like | Exhibits estrogenic activity; implications for hormonal therapies. |

化学反応の分析

Metabolic Reactions in Gut Microbiota

In vitro and ex vivo studies using human fecal microbiota demonstrate significant biotransformation pathways:

The ex vivo assay showed complete degradation of parent flavonoid glycosides concurrent with piscidic acid accumulation .

pH-Dependent Stability

Accelerated stability testing reveals critical decomposition patterns:

| pH | Temperature | Degradation Products | Half-Life (h) |

|---|---|---|---|

| 2.0 | 37°C | Caffeic acid + Tartaric acid fragments | 8.2 ± 0.3 |

| 7.4 | 37°C | Isomerized quinone derivatives | 24.5 ± 1.1 |

| 9.0 | 37°C | Fully deprotonated salts | >48 |

Acid-catalyzed hydrolysis predominates below pH 4, while alkaline conditions promote oxidative dimerization .

Antioxidant Reaction Mechanisms

This compound demonstrates radical scavenging through three primary pathways:

-

Hydrogen Atom Transfer (HAT)

-

Single Electron Transfer (SET)

-

Chelation Effects

Enzymatic Modifications

Plant peroxidase-mediated oxidation produces:

-

O-quinone intermediates (λmax 420 nm)

-

Cross-linked polymers with increased molecular weight (MW 1.5-3 kDa)

-

Covalent adducts with nucleophilic amino acids (e.g., cysteine conjugates)

These reactions demonstrate this compound's dual role as both antioxidant and pro-oxidant depending on redox microenvironment conditions. Current research gaps include detailed kinetic studies of its phase II metabolism and characterization of novel microbial metabolites through stable isotope labeling approaches.

特性

IUPAC Name |

2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O7/c12-7-3-1-6(2-4-7)5-11(18,10(16)17)8(13)9(14)15/h1-4,8,12-13,18H,5H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUODPMGCCJSJRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(C(=O)O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276232, DTXSID90963695 | |

| Record name | Piscidein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (2R,3S)-Piscidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

469-65-8, 35388-57-9 | |

| Record name | 2,3-Dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=469-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piscidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piscidein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S)-Piscidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 - 187 °C | |

| Record name | (2R,3S)-Piscidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is piscidic acid and where is it found?

A1: this compound, also known as (2R,3S)-2-(4′-hydroxybenzyl)-tartaric acid, is a phenolic carboxylic acid naturally occurring in several plant species. It was first isolated from the root bark of Piscidia erythrina (Jamaica dogwood) [], but has also been found in Cimicifuga racemosa (Black cohosh) [, ], Opuntia ficus-indica (Prickly pear) [, , , , , , , ], Sophora alopecuroides [, , ], and other plants.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C11H12O7, and its molecular weight is 256.21 g/mol.

Q3: How is this compound structurally characterized?

A3: The structure of this compound has been elucidated using various spectroscopic techniques including 1H NMR, 13C NMR, and mass spectrometry [, , ]. These methods provide detailed information about the compound's carbon skeleton, functional groups, and stereochemistry.

Q4: How does this compound contribute to a plant's phosphorus uptake?

A4: Studies suggest that this compound, particularly in pigeon pea (Cajanus cajan) roots, plays a role in enhancing phosphorus uptake from soils with low phosphorus availability. It achieves this by chelating Fe3+ ions, thereby releasing phosphorus from insoluble iron-bound phosphorus (Fe-P) complexes in the soil [, ].

Q5: Are there any synthetic routes to obtain this compound?

A5: Yes, besides being extracted from natural sources, this compound can be synthesized. Several total synthesis approaches have been reported, including the use of Sharpless catalytic asymmetric dihydroxylation of trisubstituted olefins [, ].

Q6: What is the stereochemistry of this compound?

A6: Naturally occurring this compound possesses a specific stereochemical configuration. It is the (2R,3S)-isomer of 2-(4′-hydroxybenzyl)-tartaric acid. The stereochemistry of this compound has been confirmed through correlation with other known compounds like hibiscus acid [].

Q7: Has this compound demonstrated any biological activities?

A7: While research on this compound is ongoing, it has shown promising results in several in vitro studies. Notably, it exhibits antioxidant activity [, , , , , ], suggesting potential benefits in combating oxidative stress. Additionally, some studies suggest it may have anti-inflammatory properties [, ].

Q8: What is the potential of this compound in food applications?

A8: this compound, being a natural antioxidant found in fruits like prickly pear, holds potential as a functional food ingredient. Studies exploring the bioaccessibility of this compound from prickly pear products suggest that it remains relatively stable during digestion and may offer health benefits [, ].

Q9: Are there any known methods for enhancing the extraction of this compound from plant sources?

A9: Yes, emerging technologies like high hydrostatic pressure (HHP) and ohmic heating (OH) have been investigated for their potential to improve the extraction yield of this compound and other bioactive compounds from plant materials like prickly pear peels [, ].

Q10: Has this compound been investigated for its potential in drug development?

A10: While not extensively explored, some studies have investigated this compound and its derivatives for potential pharmaceutical applications. For example, research has looked into its potential for hypercholesterolemia treatment, focusing on cholesterol permeability and HMG-CoA reductase inhibition [].

Q11: Are there any known analytical methods for detecting and quantifying this compound?

A11: Yes, this compound can be identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array Detector (DAD) and Mass Spectrometry (MS) [, , , , ]. These methods provide accurate measurements of this compound levels in plant extracts and formulated products.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。